molecular formula C24H24N4O4S3 B3212363 N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide CAS No. 1100755-34-7

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B3212363
CAS No.: 1100755-34-7
M. Wt: 528.7 g/mol
InChI Key: VQJPAVVCZZAGNP-UHFFFAOYSA-N
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Description

“N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide” is a complex organic compound that features a combination of benzothiazole, pyridine, thiophene, and pyrrolidine moieties. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide” would likely involve multiple steps, including:

    Formation of the Benzothiazole Moiety: This could be achieved through the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.

    Ethoxylation: Introduction of the ethoxy group on the benzothiazole ring.

    Pyridine Attachment: Coupling of the pyridine moiety to the benzothiazole structure, possibly through a nucleophilic substitution reaction.

    Formation of the Pyrrolidine Ring: This could involve the cyclization of a suitable precursor.

    Sulfonylation: Introduction of the thiophene-2-sulfonyl group to the pyrrolidine ring.

    Final Coupling: Combining all the fragments to form the final compound.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Materials Science: Potential use in the development of organic semiconductors or other advanced materials.

Biology

    Drug Development: Investigation of its potential as a therapeutic agent due to its complex structure and possible biological activity.

Medicine

    Pharmacology: Study of its effects on various biological pathways and potential therapeutic applications.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

    Molecular Targets: Interaction with enzymes, receptors, or other proteins.

    Pathways: Modulation of signaling pathways, inhibition of specific enzymes, or binding to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures.

    Pyridine Derivatives: Compounds featuring pyridine rings.

    Thiophene Derivatives: Compounds with thiophene moieties.

    Pyrrolidine Derivatives: Compounds containing pyrrolidine rings.

Uniqueness

The unique combination of functional groups in “N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide” sets it apart from other compounds, potentially offering distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S3/c1-2-32-19-10-5-11-20-22(19)26-24(34-20)27(16-17-8-3-4-13-25-17)23(29)18-9-6-14-28(18)35(30,31)21-12-7-15-33-21/h3-5,7-8,10-13,15,18H,2,6,9,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJPAVVCZZAGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Reactant of Route 3
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Reactant of Route 4
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

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